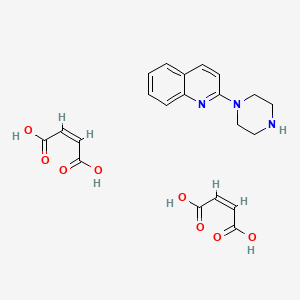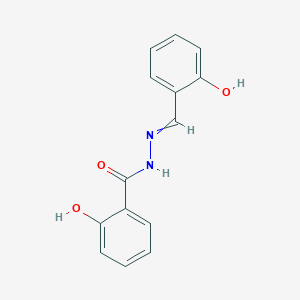
Salicylidène salicylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula suggests a compound of scandium(II) as [Sc²⁺][S²⁻], but it is more accurately described as a pseudo-ionic compound containing [Sc³⁺][S²⁻].
- The remaining electron occupies the conduction band of the solid .
Scandium monosulfide: (ScS) is a gold-colored solid compound.
Applications De Recherche Scientifique
Salicylidène salicylhydrazide : Une Analyse Exhaustive des Applications de la Recherche Scientifique
1. Études de la Signalisation Cellulaire Médiée par le Récepteur GABA A Le this compound a été identifié comme un inhibiteur puissant et sélectif du sous-type de récepteur GABA A α2β1γ1δ, ce qui est important pour les études liées à la signalisation cellulaire médiée par ce récepteur .
Neuropathie Périphérique Liée à la Chimiothérapie : Des recherches ont évalué l'efficacité du this compound dans l'atténuation de la neuropathie périphérique liée à la chimiothérapie, fournissant des informations sur ses applications thérapeutiques potentielles .
Toxicologie du Système Reproductif Masculin : Une étude histomorphologique a évalué les effets toxiques potentiels du this compound sur le système reproducteur masculin, soulignant son profil de sécurité dans la recherche pharmacologique .
4. Inhibition Sélective des Récepteurs GABA A Le this compound est un inhibiteur sélectif des récepteurs GABA A contenant la bêta1, ce qui est crucial pour comprendre le rôle du récepteur dans divers processus physiologiques et pathologiques .
Mécanisme D'action
Target of Action
Salicylidene salicylhydrazide (SCS) is a potent, allosteric, and selective inhibitor of β1-containing GABAA receptors . The GABAA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
SCS interacts with its targets in a selective manner. It has been found to inhibit GABAA receptors containing the β1 subunit . The presence of a β1 subunit is paramount for the inhibition, with changes between α1 and α2, γ1 and γ2, and the presence of a θ subunit having little effect . It is also a chelator of metal ions .
Biochemical Pathways
SCS affects the GABAergic pathway, which plays a crucial role in neuronal signaling. By inhibiting β1-containing GABAA receptors, SCS can modulate the inhibitory effects of GABA in the central nervous system . This could potentially affect various physiological processes, including mood regulation, muscle tone, and sleep cycles.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of SCS’s action primarily involve the modulation of GABAergic signaling. By selectively inhibiting β1-containing GABAA receptors, SCS can alter neuronal excitability and neurotransmission . In addition, SCS has been found to produce significant protection on tonic, phasic, and capsaicin nociception in a dose-dependent manner in animal models .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Salicylidene salicylhydrazide interacts with β1-containing GABAA receptors . It has been found to inhibit these receptors in a selective manner . The presence of a β1 subunit is paramount for the inhibition .
Cellular Effects
Salicylidene salicylhydrazide has been found to have effects on various types of cells. It has been reported to inhibit the growth of human colon adenocarcinoma cells . In addition, it has been found to have toxicological effects on the male reproductive system in Albino male BALB/c mice .
Molecular Mechanism
Salicylidene salicylhydrazide exerts its effects at the molecular level through its interactions with β1-containing GABAA receptors . It does not bind within the channel region, suggesting that it binds allosterically to a novel site on the GABAA receptor . Threonine 255 and isoleucine 308 within the β1 subunit are required for inhibition by Salicylidene salicylhydrazide .
Temporal Effects in Laboratory Settings
In laboratory settings, Salicylidene salicylhydrazide has been administered to male BALB/c mice at doses of 5, 25, and 50 mg/kg for 7 and 14 days . After 14 days, the 50 mg/kg dose of Salicylidene salicylhydrazide was associated with vacuolization and loosening of germinal epithelium .
Dosage Effects in Animal Models
In animal models, the effects of Salicylidene salicylhydrazide vary with different dosages . At a dose of 50 mg/kg, Salicylidene salicylhydrazide was associated with mild-to-moderate histopathological aberrations .
Metabolic Pathways
The specific metabolic pathways that Salicylidene salicylhydrazide is involved in are not clearly defined in the literature. It is known to interact with β1-containing GABAA receptors , which play a crucial role in the central nervous system.
Méthodes De Préparation
- Scandium monosulfide can be synthesized by heating a mixture of scandium metal and powdered sulfur in the absence of air at 1150 °C for 70 hours:
Sc+S→ScS
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Salicylidene salicylhydrazide can be achieved through the condensation reaction between salicylhydrazide and salicylaldehyde.", "Starting Materials": ["Salicylhydrazide", "Salicylaldehyde", "Ethanol", "Sodium hydroxide"], "Reaction": [ "Dissolve 5.0 g of salicylhydrazide in 50 mL of ethanol in a round-bottom flask.", "Add 5.5 g of salicylaldehyde to the flask and mix well.", "Add a few drops of sodium hydroxide solution to the mixture to catalyze the reaction.", "Heat the mixture under reflux for 4-6 hours.", "Allow the mixture to cool to room temperature and filter the resulting solid.", "Wash the solid with ethanol and dry it under vacuum.", "Recrystallize the product from ethanol to obtain pure Salicylidene salicylhydrazide." ] } | |
Numéro CAS |
3232-36-8 |
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9- |
Clé InChI |
OMCYEZUIYGPHDJ-DHDCSXOGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
Autres numéros CAS |
3232-36-8 |
Pictogrammes |
Irritant |
Synonymes |
Salicylidene salicylhydrazide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Salicylidene Salicylhydrazide and how does it interact with this target?
A: Salicylidene Salicylhydrazide acts as a selective inhibitor of GABAA receptors containing the β1 subunit []. While its exact mechanism is not fully elucidated, it acts as an antagonist, blocking the binding of GABA to these receptors. This action prevents the usual inhibitory effects of GABA, leading to neuronal excitation.
Q2: What are the potential consequences of Salicylidene Salicylhydrazide's interaction with its target in a biological context?
A: Blocking GABAA receptors can lead to a variety of effects, with the most notable being increased neuronal excitability. This can manifest as convulsions, highlighting the potential for Salicylidene Salicylhydrazide to induce such effects [].
Q3: What research has been done on Salicylidene Salicylhydrazide's effects on living organisms?
A: Studies in albino mice have explored the potential toxicological effects of Salicylidene Salicylhydrazide on the male reproductive system [, ]. These studies involved administering varying doses of the compound to mice and examining the histological changes in their testes after 7 and 14 days.
Q4: What were the key findings of the studies investigating Salicylidene Salicylhydrazide's effects on the male reproductive system in mice?
A: The research indicated that while lower doses of Salicylidene Salicylhydrazide did not produce significant changes, a higher dose (50 mg/kg) administered over 14 days was associated with mild-to-moderate testicular toxicity [, ]. This was evidenced by histological changes such as vacuolization and loosening of the germinal epithelium.
Q5: Is Salicylidene Salicylhydrazide considered safe based on the available research?
A: While the studies in mice suggest that Salicylidene Salicylhydrazide might be relatively safe at lower doses and shorter durations, the observed testicular toxicity at a higher dose highlights the need for further research to fully assess its safety profile [, ]. Further investigation is crucial to determine the potential long-term effects and to establish safe dosage limits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



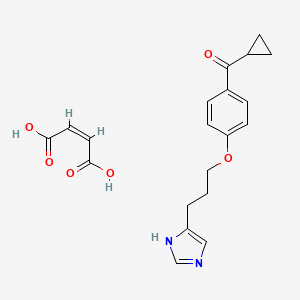
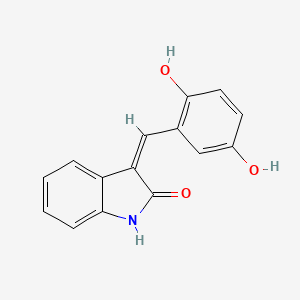
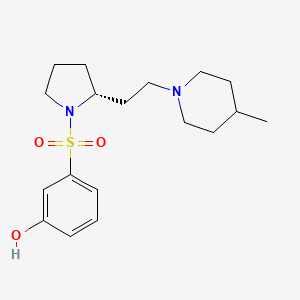
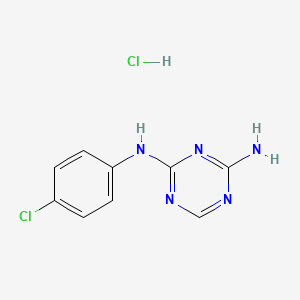
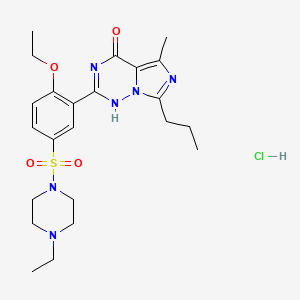
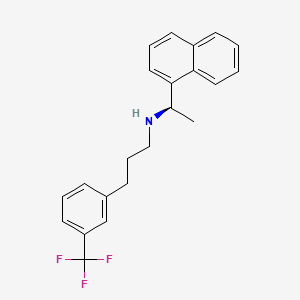
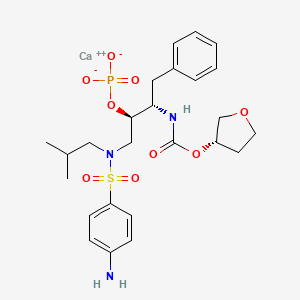

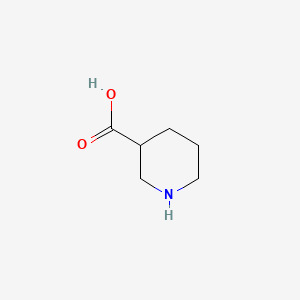
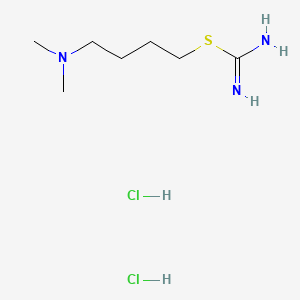

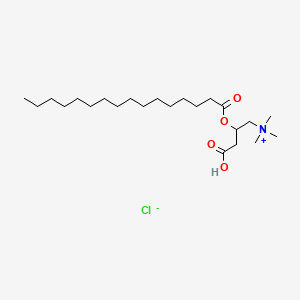
![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)
